

Prometon-d3: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Prometon-d3**

Cat. No.: **B12295415**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometon-d3 is the deuterated analog of Prometon, a non-selective triazine herbicide. In chemical research and development, deuterated compounds like **Prometon-d3** are invaluable as internal standards for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) and as tracers in metabolic studies. The substitution of hydrogen with deuterium atoms provides a distinct mass signature, allowing for precise differentiation from the non-deuterated parent compound without significantly altering its chemical behavior. This technical guide provides an in-depth overview of the chemical properties and stability of **Prometon-d3**, offering critical data and methodologies for its effective use in a laboratory setting.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Prometon-d3** are summarized below. Data for the non-deuterated parent compound, Prometon, is also provided for comparison where available, as its properties are closely related.

Table 1: General Chemical Properties of **Prometon-d3**

Property	Value	Source
IUPAC Name	2-N,4-N-di(propan-2-yl)-6-(trideuteriomethoxy)-1,3,5-triazine-2,4-diamine	[1]
Molecular Formula	C ₁₀ H ₁₆ D ₃ N ₅ O	[2]
Molecular Weight	228.31 g/mol	[1] [2]
Canonical SMILES	CC(C)NC1=NC(OC([2H])([2H])[2H])=NC(NC(C)C)=N1	[2]
InChIKey	ISEUFVQQFVOBCY-VPYROQPTSA-N	[1]
CAS Number	1219803-43-6	[2]
Appearance	White crystalline solid	[3]

Table 2: Physicochemical Properties of **Prometon-d3** and Prometon

Property	Prometon-d3	Prometon	Source
Melting Point	Not explicitly available	91-92 °C	[4]
Boiling Point	Not available	Not available	
Water Solubility	Not explicitly available	750 mg/L at 21 °C	[5]
pKa	Not explicitly available	4.36 ± 0.41 (Predicted)	[5]

Table 3: Solubility of Prometon in Organic Solvents at 20 °C

Solvent	Solubility (g/L)	Source
Acetone	>500	[4]
Benzene	>250	[4]
Dichloromethane	350	[4]
Methanol	>500	[4]
Toluene	250	[4]
n-Hexane	12	[4]
n-Octanol	260	[4]

Stability Profile

The stability of **Prometon-d3** is critical for its use as a reliable internal standard. While specific kinetic data for the degradation of **Prometon-d3** is not readily available, the stability of its parent compound, Prometon, provides a strong indication of its expected behavior.

General Stability:

- Hydrolysis: Prometon is stable to hydrolysis at 20°C in neutral, slightly acidic, or slightly alkaline media.[6] However, it is hydrolyzed by stronger acids and alkalis, particularly with warming.[6]
- Photodegradation: Prometon is decomposed by UV irradiation.[6] Studies on triazine herbicides have shown that photodegradation can involve the loss of side-chains and the formation of hydroxylated derivatives.
- Thermal Stability: Information on the specific thermal decomposition temperature of **Prometon-d3** is not available. However, for the parent compound, it is noted that when heated to decomposition, it emits toxic fumes of nitrous oxides.[6]

Storage Recommendations:

For long-term storage, **Prometon-d3** should be stored as a solid at -20°C.[7] Stock solutions should be prepared in a suitable organic solvent and can be stored at -20°C for short to

medium-term periods. It is recommended to store solutions in amber glass vials to protect them from light. Aqueous solutions are not recommended for storage for more than one day.^[7] For shipping, it is typically transported at room temperature.^[2]

Experimental Protocols

Detailed experimental protocols for determining the chemical properties and stability of **Prometon-d3** are provided below. These are generalized methods that can be adapted for specific laboratory requirements.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically lower and broaden the melting point range.

Methodology (Capillary Method):

- **Sample Preparation:** Ensure the **Prometon-d3** sample is a fine, dry powder. If necessary, gently crush any large crystals.
- **Loading the Capillary Tube:** Invert an open-ended capillary tube and press the open end into the **Prometon-d3** powder until a small amount (2-3 mm in height) of the sample is packed into the tube.
- **Packing the Sample:** Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.
- **Measurement:**
 - Place the capillary tube into a melting point apparatus.
 - If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.
 - Then, decrease the heating rate to approximately 1-2°C per minute.

- Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

- Preparation of a Saturated Solution:

- Add an excess amount of solid **Prometon-d3** to a known volume of the desired solvent in a sealed vial.
- Agitate the vial at a constant temperature (e.g., using a shaker or stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation:

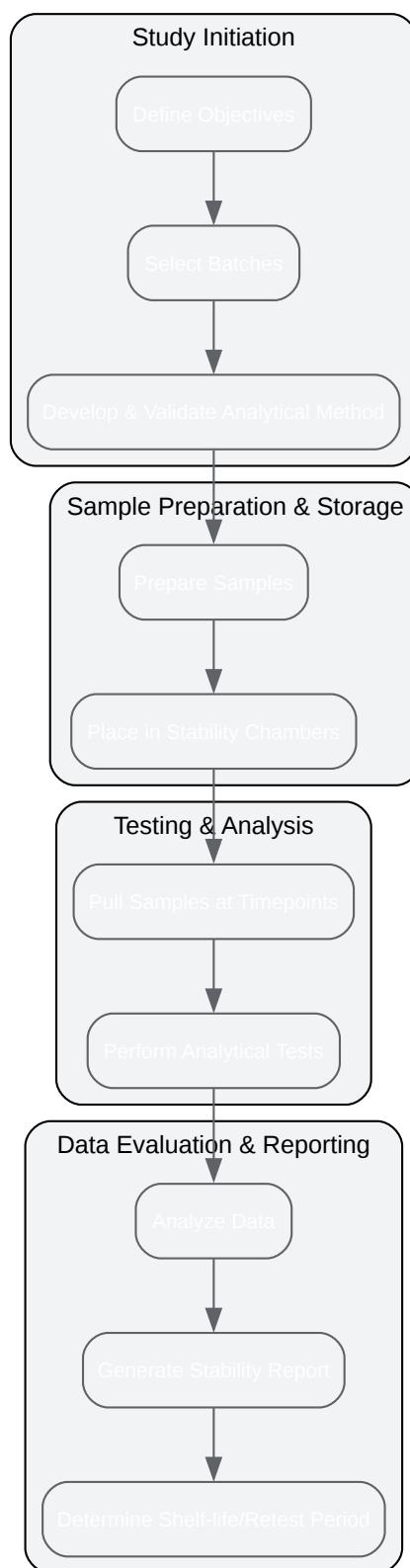
- Allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert filter (e.g., PTFE) to remove any undissolved particles.

- Quantification:

- Accurately dilute the filtered, saturated solution with a suitable solvent.
- Determine the concentration of **Prometon-d3** in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- Calculate the original concentration in the saturated solution to determine the solubility.

Stability Study: Forced Degradation

Principle: Forced degradation studies are conducted under more extreme conditions than accelerated stability studies to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

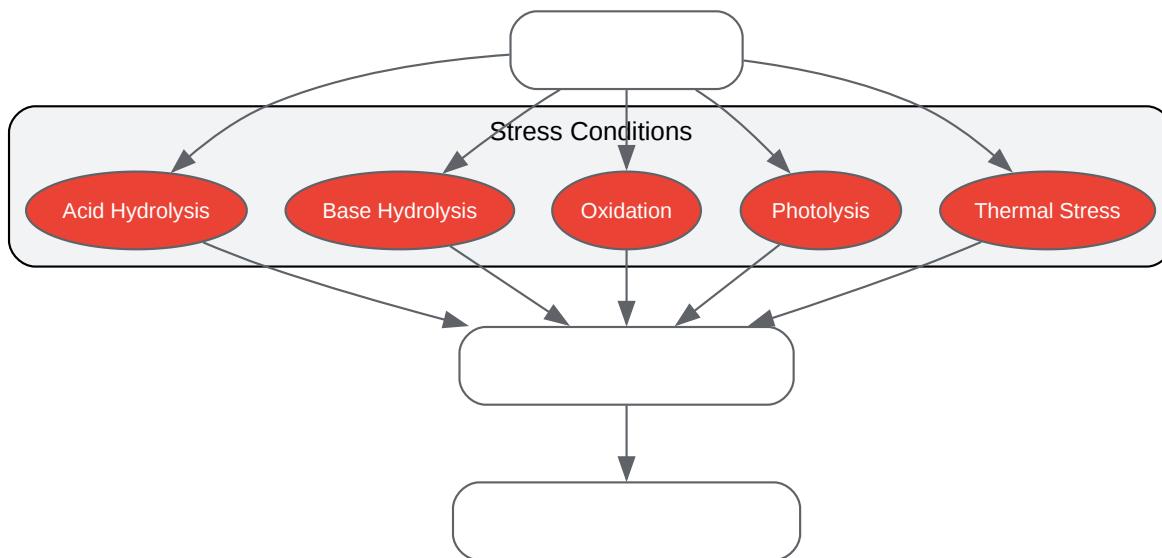

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **Prometon-d3** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
- Stress Conditions:
 - Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a strong acid (e.g., 1N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
 - Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a strong base (e.g., 1N NaOH). Incubate at a controlled temperature for a defined period.
 - Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.
 - Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in aluminum foil to exclude light.
 - Thermal Degradation: Expose a solid sample of **Prometon-d3** to elevated temperatures (e.g., 70°C).
- Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to quantify the remaining **Prometon-d3** and detect any degradation products.

Visualizations

Experimental Workflow for a Chemical Stability Study

The following diagram illustrates a typical workflow for conducting a chemical stability study for a compound like **Prometon-d3**.



[Click to download full resolution via product page](#)

Caption: Workflow for a Chemical Stability Study.

Logical Relationship of Forced Degradation Studies

The following diagram illustrates the relationship between applying stress conditions and the subsequent analysis in a forced degradation study.

[Click to download full resolution via product page](#)

Caption: Forced Degradation Study Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. help.labguru.com [help.labguru.com]
- 4. Prometon | C10H19N5O | CID 4928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of Melting Point [wiredchemist.com]
- 6. westlab.com [westlab.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- To cite this document: BenchChem. [Prometon-d3: A Comprehensive Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12295415#prometon-d3-chemical-properties-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com